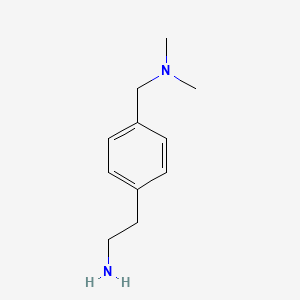

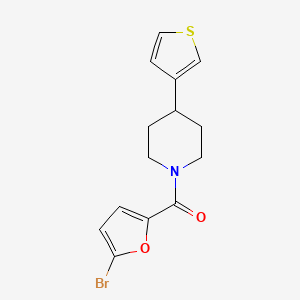

![molecular formula C12H13N3O3 B2759791 1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid CAS No. 936074-71-4](/img/structure/B2759791.png)

1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid is a chemical compound with the linear formula C12H13N3O3 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C12H13N3O3/c16-11(17)8-3-6-15(7-4-8)12-14-10-9(18-12)2-1-5-13-10/h1-2,5,8H,3-4,6-7H2,(H,16,17) . This code provides a unique representation of the compound’s molecular structure. Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 247.25 .科学的研究の応用

Synthesis and Photophysical Properties

A method was developed for the preparation of oxazolo-[5,4-b]pyridin-2(1H)-ones based on the Hoffmann reaction. This resulted in the detection of effective phosphors with a quantum yield of up to 0.78. The photophysical properties of these compounds were studied, revealing a relationship between their structure and photophysical properties (Shatsauskas et al., 2019).

Facile Synthesis of Triazolopyridines

A practical and metal-free microwave-assisted protocol was established for synthesizing mono- and bis-[1,2,4]triazolo[1,5-a]pyridines from 1-amino-2-imino-pyridines. This environmentally benign method is notable for its efficiency and simplicity in constructing triazolopyridine frameworks (Ibrahim et al., 2020).

Fluorescent Amino Acids with Triazolopyridine Core

A new family of amino acids containing pyridine–triazolopyridine cores was prepared. These compounds exhibit intense emission, used to sense the distance between two carboxylic acids in a linear molecule (Chiassai et al., 2018).

Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

A novel strategy for synthesizing 1,2,4-triazolo[1,5-a]pyridines via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation was developed. This approach allows for convenient construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton through direct oxidative N-N bond formation (Zheng et al., 2014).

Antibacterial Activity of Pyridine Derivatives

The synthesis of 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives was accomplished, and their in vitro antibacterial activity revealed promising results against Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2013).

Enantioselective Synthesis of Alkaloids

An enantioselective synthesis of various alkaloids from a common lactam, derived from oxazolo[3,2-a]pyridine, was reported. This approach facilitated the synthesis of a range of piperidine, indolizidine, and quinolizidine alkaloids (Amat et al., 2003).

Development of Pyridine Derivative Libraries

A parallel iterative solution-phase synthesis of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives was achieved. This synthesis enabled the creation of a library with 500 triazolopyridine amide derivatives, showcasing flexibility and efficiency in biological activity optimization (Brodbeck et al., 2003).

Safety and Hazards

特性

IUPAC Name |

1-([1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c16-11(17)8-3-6-15(7-4-8)12-14-10-9(18-12)2-1-5-13-10/h1-2,5,8H,3-4,6-7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYOKNGSKMTPCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC3=C(O2)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

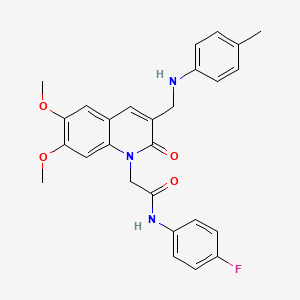

![7-{6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2759708.png)

![2-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiazole-4-carboxamide](/img/structure/B2759709.png)

![3-Benzyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2759713.png)

![1-[4-(Difluoromethoxy)phenyl]-3-(2-methylcyclohexyl)thiourea](/img/structure/B2759714.png)

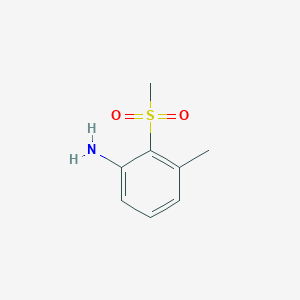

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2759724.png)

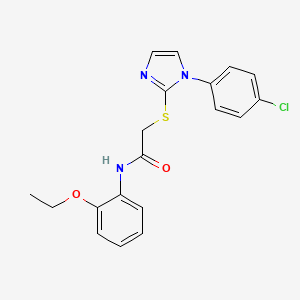

![N-({5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazol-4-yl}methylene)-3-(trifluoromethyl)aniline](/img/structure/B2759725.png)

![4-[(3-Methyloxetan-3-yl)methoxy]benzoic acid](/img/structure/B2759726.png)

![N-cyclopropyl-2-(2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2759727.png)

![2-Chloro-N-[(4R)-5,8-difluoro-3,4-dihydro-2H-chromen-4-yl]acetamide](/img/structure/B2759730.png)